molecular formula C36H69N13O7 B14206853 L-Lysine, L-lysyl-L-histidyl-L-lysyl-L-lysyl-L-lysyl- CAS No. 835632-61-6

L-Lysine, L-lysyl-L-histidyl-L-lysyl-L-lysyl-L-lysyl-

Cat. No.: B14206853
CAS No.: 835632-61-6
M. Wt: 796.0 g/mol
InChI Key: GUEHERMXGKCXTP-WPMUBMLPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Lysine, L-lysyl-L-histidyl-L-lysyl-L-lysyl-L-lysyl- is a peptide compound composed of multiple L-lysine and L-histidine residues. This compound is known for its potential biological activities, including immunosuppressive and anxiolytic effects. It is a tripeptide that has been studied for its various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Lysine, L-lysyl-L-histidyl-L-lysyl-L-lysyl-L-lysyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling Reaction: The amino acids are activated using reagents like HBTU or DIC and then coupled to the resin-bound peptide.

    Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like TIS (triisopropylsilane).

Industrial Production Methods

In an industrial setting, the production of this peptide can be scaled up using automated peptide synthesizers. These machines automate the coupling and deprotection steps, allowing for the efficient production of large quantities of the peptide. The purification of the peptide is typically achieved using high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

L-Lysine, L-lysyl-L-histidyl-L-lysyl-L-lysyl-L-lysyl- can undergo various chemical reactions, including:

    Oxidation: The histidine residue can be oxidized under specific conditions, leading to the formation of oxo-histidine.

    Reduction: The peptide can be reduced using reducing agents like DTT (dithiothreitol) to break disulfide bonds if present.

    Substitution: The lysine residues can participate in substitution reactions, particularly at the amino groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.

    Reduction: DTT or TCEP (tris(2-carboxyethyl)phosphine).

    Substitution: Various alkylating agents or acylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of histidine can lead to oxo-histidine, while reduction can yield free thiol groups from disulfide bonds.

Scientific Research Applications

L-Lysine, L-lysyl-L-histidyl-L-lysyl-L-lysyl-L-lysyl- has several applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and reactions.

    Biology: Investigated for its role in cellular processes and protein interactions.

    Medicine: Explored for its potential therapeutic effects, including immunosuppressive and anxiolytic properties.

    Industry: Utilized in the development of peptide-based products and formulations.

Mechanism of Action

The mechanism of action of L-Lysine, L-lysyl-L-histidyl-L-lysyl-L-lysyl-L-lysyl- involves its interaction with specific molecular targets and pathways. The histidine residue can bind to metal ions like copper, forming complexes that exhibit biological activity. These complexes can modulate cellular processes, including immune responses and oxidative stress. The lysine residues can interact with various proteins and enzymes, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    Glycyl-L-histidyl-L-lysine: A tripeptide with similar biological activities, known for its role in wound healing and anti-aging.

    L-lysyl-L-lysine: Another peptide with multiple lysine residues, used in various biochemical studies.

Uniqueness

L-Lysine, L-lysyl-L-histidyl-L-lysyl-L-lysyl-L-lysyl- is unique due to its specific sequence and combination of lysine and histidine residues. This unique structure allows it to form specific interactions and complexes that are not observed with other peptides.

Properties

CAS No.

835632-61-6

Molecular Formula

C36H69N13O7

Molecular Weight

796.0 g/mol

IUPAC Name

(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoic acid

InChI

InChI=1S/C36H69N13O7/c37-16-6-1-11-25(42)31(50)49-30(21-24-22-43-23-44-24)35(54)47-27(13-3-8-18-39)33(52)45-26(12-2-7-17-38)32(51)46-28(14-4-9-19-40)34(53)48-29(36(55)56)15-5-10-20-41/h22-23,25-30H,1-21,37-42H2,(H,43,44)(H,45,52)(H,46,51)(H,47,54)(H,48,53)(H,49,50)(H,55,56)/t25-,26-,27-,28-,29-,30-/m0/s1

InChI Key

GUEHERMXGKCXTP-WPMUBMLPSA-N

Isomeric SMILES

C1=C(NC=N1)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCCN)N

Canonical SMILES

C1=C(NC=N1)CC(C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCCN)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.